molecular formula C16H13N3O B12536671 3-[([3,4'-Bipyridin]-5-yl)amino]phenol CAS No. 821784-68-3

3-[([3,4'-Bipyridin]-5-yl)amino]phenol

Cat. No.: B12536671
CAS No.: 821784-68-3
M. Wt: 263.29 g/mol
InChI Key: RICQJANZNPNJGE-UHFFFAOYSA-N
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Description

3-[([3,4’-Bipyridin]-5-yl)amino]phenol is an organic compound that features a bipyridine moiety linked to a phenol group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol typically involves the coupling of 3,4’-bipyridine with an aminophenol derivative. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts . This reaction can be carried out under various conditions, often involving the use of catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[([3,4’-Bipyridin]-5-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The bipyridine moiety can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique electronic and optical properties . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[([3,4’-Bipyridin]-5-yl)amino]phenol is unique due to its specific structural arrangement, which combines the properties of bipyridine and phenol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

821784-68-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-[(5-pyridin-4-ylpyridin-3-yl)amino]phenol

InChI

InChI=1S/C16H13N3O/c20-16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19-20H

InChI Key

RICQJANZNPNJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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